L-beta-aspartyl-L-aspartic acid

Übersicht

Beschreibung

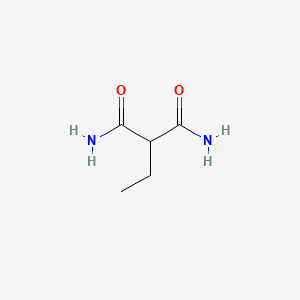

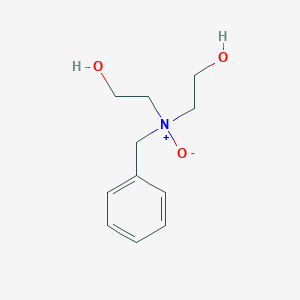

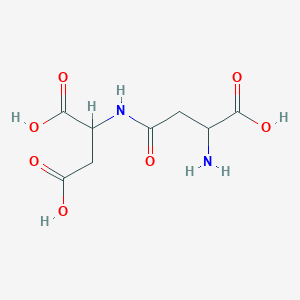

L-beta-aspartyl-L-aspartic acid, also known as L-B-aspartyl-L-aspartate, belongs to the class of organic compounds known as hybrid peptides. Hybrid peptides are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond .

Synthesis Analysis

A new efficient synthetic approach for the preparation of Nα-protected β-L-aspartyl-L-aspartic acid dipeptide was elaborated. The distinctive features of the developed approach include utilization of readily available starting materials (Cbz-asparagine and dimethyl aspartate), aspartimide formation suppression employing electrostatic effect in a final deprotection step and an employment of a novel reagent for transformation of protected asparagine derivative into the corresponding aspartic acid .Molecular Structure Analysis

L-beta-aspartyl-L-aspartic acid is a compound containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond . Each sample was dissolved in Milli-Q water to make a stock solution of approximate 2 mM concentration, and then was diluted to a final concentration of 30 μM in a solution containing 8 mol/L of sodium acetate and methanol/water/formic acid at a ratio 49.5:49.5:1, (vol/vol/vol) for direct ESI-MS analysis .Chemical Reactions Analysis

Isomerization of aspartic acid (Asp) in therapeutic proteins could lead to safety and efficacy concerns. Thus, accurate quantitation of various Asp isomerization along with kinetic understanding of the variant formations is needed to ensure optimal process development and sufficient product quality control .Physical And Chemical Properties Analysis

L-beta-aspartyl-L-aspartic acid is possibly soluble (in water) and a very strong basic compound (based on its pKa) . It is also known to have various isomers .Wissenschaftliche Forschungsanwendungen

-

Health and Disease

- Field : Medical and Health Research .

- Application : Aspartic acid plays a crucial role in health and disease. It is involved in various metabolic processes, including protein and nucleotide synthesis, gluconeogenesis, urea, and purine-nucleotide cycles, and neurotransmission .

- Methods : The main source of L-Asp is its synthesis from oxaloacetate and glutamate by mitochondrial aspartate aminotransferase .

- Results : Alterations in aspartic acid levels are associated with the pathogenesis of psychiatric and neurologic disorders and alterations in branched-chain amino acid levels in diabetes and hyperammonemia .

-

Industrial Utility

- Field : Industrial Production .

- Application : Aspartic acid has wide application in the food, beverage, pharmaceutical, cosmetic, and agricultural industries .

- Methods : L-aspartic acid is used as a nutritional supplement in both functional foods and beverages, but its primary use is in combination with the amino acid phenylalanine which together make aspartame, an artificial sweetener .

- Results : Aspartic acid’s utility stretches further upon consideration of its derivatives including acetyl aspartic acid, used as an active ingredient in anti-aging cosmetics that target wrinkling, skin lifting, and loss of firmness .

-

Brain Development and Hypothalamus Regulation

- Field : Neurobiology .

- Application : The D-isoform of aspartic acid (D-Asp) plays a role in brain development and hypothalamus regulation .

- Methods : The main source of D-Asp is the racemization of L-Asp .

- Results : The role of D-Asp in the brain warrants studies on its therapeutic potential in psychiatric and neurologic disorders .

-

Microbicidal Properties

- Field : Microbiology .

- Application : Aspartic acid derivatives are used in the preparation of dendrimeric polycarboxylate constructs possessing microbicidal properties .

- Methods : The specific methods of application or experimental procedures are not detailed in the available resources .

- Results : The results or outcomes obtained are not detailed in the available resources .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(3-amino-3-carboxypropanoyl)amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O7/c9-3(7(14)15)1-5(11)10-4(8(16)17)2-6(12)13/h3-4H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXAWLANLJYMEGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60298002 | |

| Record name | beta-Aspartylaspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-beta-aspartyl-L-aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011163 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

L-beta-aspartyl-L-aspartic acid | |

CAS RN |

60079-22-3 | |

| Record name | NSC120024 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-Aspartylaspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.